Product packaging for 1-(2-Chlorooxazol-4-yl)ethanone(Cat. No.:)

1-(2-Chlorooxazol-4-yl)ethanone

Cat. No.: B13025811
M. Wt: 145.54 g/mol
InChI Key: ATMWCBHFXBSDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorooxazol-4-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This compound features an oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is substituted with a chlorine atom at the 2-position and an acetyl group (ethanone) at the 4-position. The oxazole scaffold is a privileged structure in medicinal chemistry and material science, often utilized in the synthesis of more complex molecules for pharmaceutical candidates and functional materials . Compounds with similar structures, such as chloropyridinyl ethanones, are commonly used as key intermediates in organic synthesis . As a building block, this compound can be used in various cross-coupling reactions, nucleophilic substitutions, and cyclization reactions to explore new chemical spaces. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO2 B13025811 1-(2-Chlorooxazol-4-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

1-(2-chloro-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4ClNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3

InChI Key

ATMWCBHFXBSDPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=N1)Cl

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiling of 1 2 Chlorooxazol 4 Yl Ethanone

Exploration of Nucleophilic Substitution Pathways at the 2-Chloro Position of the Oxazole (B20620) Ring

The 2-chloro substituent on the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the oxazole nitrogen and the 4-acetyl group enhances the electrophilicity of the C2 carbon, facilitating attack by various nucleophiles.

Reactivity with Nitrogen-Based Nucleophiles

The displacement of the 2-chloro group by nitrogen-based nucleophiles is a common strategy to introduce amino functionalities onto the oxazole ring. Reactions with primary and secondary amines, as well as other nitrogen nucleophiles like sodium azide, proceed to yield 2-aminooxazole derivatives. These reactions typically occur via a bimolecular nucleophilic aromatic substitution mechanism. nih.govwikipedia.org The reaction of analogous 2-chlorooxazoles with amines is a well-established method for the synthesis of 2-aminooxazoles. youtube.comnih.gov For instance, the reaction of ethyl 2-chlorooxazole-4-carboxylate, a close analog, with various amines demonstrates the feasibility of this transformation. nih.govresearchgate.net

The general mechanism involves the attack of the nitrogen nucleophile on the C2 carbon of the oxazole ring, forming a tetrahedral intermediate, often referred to as a Meisenheimer complex. This is followed by the expulsion of the chloride ion to restore the aromaticity of the oxazole ring. The reaction conditions can influence the rate and yield of the substitution.

NucleophileProductTypical ConditionsReference
Primary Amines (R-NH₂)1-(2-(Alkylamino)oxazol-4-yl)ethanoneHeat, with or without a base youtube.comnih.gov
Secondary Amines (R₂NH)1-(2-(Dialkylamino)oxazol-4-yl)ethanoneHeat, often in a polar aprotic solvent nih.gov
Sodium Azide (NaN₃)1-(2-Azidooxazol-4-yl)ethanonePolar aprotic solvent (e.g., DMF) nih.govnih.gov

Interaction with Oxygen and Sulfur Nucleophiles

Oxygen- and sulfur-based nucleophiles also readily displace the 2-chloro substituent. Alkoxides, such as sodium methoxide (B1231860), react to form 2-alkoxyoxazoles, while thiolates, like sodium thiomethoxide, yield 2-(alkylthio)oxazoles. Sulfur nucleophiles are generally more potent than their oxygen counterparts. quora.comnih.gov The reaction of 2-chloro-2-methylpentane (B1597335) with sodium methoxide serves as a general example of nucleophilic substitution by an alkoxide. youtube.com

These reactions are crucial for the synthesis of oxazole ethers and thioethers, which are valuable intermediates in medicinal chemistry and materials science. The reaction mechanism is analogous to that with nitrogen nucleophiles, involving an addition-elimination sequence.

NucleophileProductTypical ConditionsReference
Sodium Methoxide (NaOCH₃)1-(2-Methoxyoxazol-4-yl)ethanoneMethanol, room temperature or heat youtube.compearson.com
Sodium Thiomethoxide (NaSCH₃)1-(2-(Methylthio)oxazol-4-yl)ethanonePolar aprotic solvent (e.g., DMF) quora.com

Cyanide-Mediated Transformations and Nitrile Formation

The chloro group at the C2 position can be substituted by a cyanide ion, typically from a source like sodium or potassium cyanide, to furnish 2-cyanooxazole derivatives. This transformation is a valuable method for introducing a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids, amides, or amines. The synthesis of 2-cyanobenzothiazoles and 4-cyanothiazoles often involves the displacement of a leaving group by cyanide, highlighting the general applicability of this reaction to heterocyclic systems. google.comnih.gov

The reaction proceeds through the standard SNAr mechanism. The resulting 1-(2-cyanooxazol-4-yl)ethanone is a versatile intermediate for further synthetic manipulations.

ReagentProductTypical ConditionsReference
Sodium Cyanide (NaCN)1-(2-Cyanooxazol-4-yl)ethanonePolar aprotic solvent (e.g., DMSO, DMF), heat google.comnih.gov

Transformations Involving the Ethanone (B97240) Carbonyl and Alpha-Protons

The ethanone side chain at the C4 position provides another site for chemical modification, including reactions at the carbonyl carbon and the adjacent alpha-protons.

Condensation and Annulation Reactions of the Ethanone Moiety

The carbonyl group of the ethanone moiety can participate in various condensation reactions. For example, the Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation.

Furthermore, the ethanone unit can be a precursor for the construction of fused heterocyclic rings through annulation reactions. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) rings. researchgate.netorganic-chemistry.orgyoutube.comyoutube.com These reactions typically proceed through the initial formation of a hydrazone or oxime, followed by intramolecular cyclization and dehydration.

Reaction TypeReagent(s)Product TypeReference
Knoevenagel CondensationActive methylene compound (e.g., malononitrile), baseα,β-Unsaturated ketone wikipedia.orgresearchgate.net
Pyrazole SynthesisHydrazine or substituted hydrazinesFused pyrazole-oxazole system researchgate.netorganic-chemistry.orgmdpi.com
Isoxazole SynthesisHydroxylamineFused isoxazole-oxazole system organic-chemistry.orgyoutube.comnih.gov

Alpha-Functionalization and Subsequent Reactions of the Carbonyl System

The alpha-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the alpha-position. A key example is alpha-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in acidic or basic conditions to introduce a halogen atom at the alpha-carbon. youtube.com

Another important transformation is the Mannich reaction, a three-component condensation involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction introduces an aminomethyl group at the alpha-position, yielding a Mannich base. The Vilsmeier-Haack reaction, which uses a substituted amide and phosphorus oxychloride, can be used to formylate activated aromatic rings and can also react with enolizable ketones. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

Reaction TypeReagent(s)Product TypeReference
Alpha-HalogenationBr₂, acid or base1-(2-Chlorooxazol-4-yl)-2-bromoethanone youtube.com
Mannich ReactionFormaldehyde, secondary amine, acid catalystα-Aminomethyl ketone (Mannich base) wikipedia.orgorganic-chemistry.orgnih.gov
Vilsmeier-Haack ReactionDMF, POCl₃β-Chloro-α,β-unsaturated aldehyde wikipedia.orgorganic-chemistry.orgyoutube.com

Advanced Functionalization Strategies for the Oxazole Ring System

The inherent reactivity of the oxazole ring, particularly when substituted with a halogen, provides a versatile platform for extensive chemical modification. Advanced functionalization strategies enable the introduction of diverse molecular fragments, paving the way for the synthesis of complex derivatives of 1-(2-Chlorooxazol-4-yl)ethanone. These methods primarily involve the strategic activation of specific positions on the oxazole core.

Directed Metalation and Lithiation Studies on Halogenated Oxazoles

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. baranlab.org In this process, a functional group, known as a directed metalation group (DMG), coordinates to an organolithium reagent, directing deprotonation to an adjacent position. baranlab.orguwindsor.ca For oxazoles, the ring heteroatoms can influence the site of lithiation, but the acidity of the ring protons (C2 > C5 > C4) is a key factor. tandfonline.com However, in a substrate like this compound, the C2 position is blocked by a chlorine atom, and the C4 position by the acetyl group, making the C5 proton the most likely site for direct deprotonation.

A significant phenomenon observed in halogenated heterocycles is the "halogen dance" reaction, a base-induced migration of a halogen atom. thieme-connect.com This reaction has been documented for halogenated oxazoles, demonstrating the utility of lithiation in accessing otherwise difficult-to-obtain substitution patterns. For instance, treating a 5-bromooxazole (B1343016) with lithium diisopropylamide (LDA) can induce deprotonation at the C4 position. This is followed by a series of metal-halogen exchange events that ultimately result in the migration of the bromine atom to the C4 position, with a lithium atom ending up at the C5 position. Quenching this intermediate with an electrophile installs a new substituent at C5, yielding a 4-bromo-5-substituted oxazole. thieme-connect.com

This strategy is highly relevant for derivatives of this compound. While the starting compound is chlorinated at C2, subsequent modifications could introduce a bromine or iodine atom at C5. A subsequent halogen dance reaction could then be employed to isomerize the molecule and introduce further diversity, highlighting the sophisticated reactivity profiles achievable through controlled lithiation.

Transition-Metal Catalyzed Cross-Coupling Reactions at Oxazole Halogen Positions (e.g., Suzuki, Sonogashira, Negishi)

The chlorine atom at the C2 position of this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.net The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the chlorooxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org It is widely used for creating biaryl linkages or introducing alkyl and vinyl groups. The reaction is valued for its operational simplicity and the stability of the boronic acid reagents. rsc.org

Sonogashira Coupling: This method facilitates the formation of a C-C bond between the 2-chlorooxazole (B1317313) and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.orglibretexts.org The resulting 2-alkynyl oxazole derivatives are versatile intermediates for further transformations, including the synthesis of complex natural products or functional materials. pitt.edu

Negishi Coupling: The Negishi coupling involves the reaction of the chlorooxazole with an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity of the organozinc species, which often allows the coupling to proceed under very mild conditions and with high functional group tolerance, even for less reactive chlorides. uni-muenchen.denih.govnih.gov

The table below summarizes representative conditions for these key cross-coupling reactions as they could be applied to a 2-chlorooxazole substrate.

Reaction Type Coupling Partner Catalyst System Base Typical Product
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃2-Aryl-4-acetyloxazole
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuIEt₃N, Piperidine2-Alkynyl-4-acetyloxazole
Negishi Organozinc Halide (R-ZnX)Pd(dba)₂ / Ligand (e.g., SPhos)Not required2-Alkyl/Aryl-4-acetyloxazole

This table presents generalized conditions based on established literature for halo-heterocycles. Specific conditions for this compound would require experimental optimization.

Intramolecular Cyclizations and Skeletal Rearrangements of this compound Derivatives

The structure of this compound, with its reactive acetyl group and a modifiable C2-chloro position, is well-suited for designing intramolecular reactions that can generate more complex polycyclic systems or lead to fundamental rearrangements of the oxazole skeleton.

A classic transformation applicable to this system is the Cornforth rearrangement . This is a thermal rearrangement specific to 4-acyloxazoles where the acyl substituent at the C4 position and the substituent at the C5 position exchange places. wikipedia.org If a derivative of this compound were synthesized with a substituent at the C5 position, heating could induce a acs.orgacs.org-sigmatropic rearrangement through a transient nitrile ylide-like intermediate, resulting in a new oxazole isomer.

Furthermore, the ethanone side chain can be elaborated to create a nucleophilic or electrophilic center for intramolecular cyclization . For example, the acetyl group could be reduced to an alcohol, converted to an amine, or transformed into an enolate. If a suitable reaction partner is first installed at the C2 position (via cross-coupling), these derivatives can undergo ring-closing reactions. For instance, a 2-alkenyl derivative could participate in an intramolecular Heck reaction, or a derivative with a tethered halide could undergo intramolecular alkylation to form a fused ring system.

More profound transformations involve skeletal rearrangements where the oxazole ring itself is converted into a different heterocyclic core. Recent studies have shown that oxazoles can undergo dynamic electrocyclization processes to yield larger rings like azepines or be converted into five-membered pyrroles. nih.govresearchgate.net These reactions often proceed through ring-opening of the oxazole to form a vinyl-substituted nitrile ylide intermediate, which can then undergo a controlled electrocyclic ring-closure. Such strategies represent a powerful method for scaffold diversification, transforming the readily accessible oxazole core into other valuable nitrogen-containing heterocycles.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms underlying the functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Both experimental and computational methods are employed to shed light on these pathways.

For the transition-metal-catalyzed cross-coupling reactions discussed in section 3.3.2, the mechanism is generally understood to proceed through a well-defined catalytic cycle. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide. In the case of Suzuki coupling, this step is often facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, have provided strong support for this cycle.

Computational chemistry , particularly using Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. researchgate.net DFT calculations can model the entire reaction pathway, identifying the structures of transition states and intermediates. rsc.org This allows researchers to calculate activation energies for competing pathways, explaining observed regioselectivity or reactivity. For instance, computational studies can clarify the subtle factors governing the site of lithiation on the oxazole ring or model the electrocyclization pathways involved in skeletal rearrangements. nih.govresearchgate.net By providing a detailed energetic landscape of the reaction, these computational models offer powerful predictive capabilities and complement experimental findings.

Derivatization Strategies and Analogue Synthesis Based on the 1 2 Chlorooxazol 4 Yl Ethanone Scaffold

Structural Diversification through Modifications of the Ethanone (B97240) Component

The ethanone group of 1-(2-chlorooxazol-4-yl)ethanone is a prime site for structural diversification, offering a multitude of reaction possibilities to generate a diverse library of analogues. The reactivity of the acetyl group is well-established in various heterocyclic systems, and these principles can be applied to the target scaffold.

Key modifications of the ethanone component include:

Condensation Reactions: The carbonyl group of the ethanone moiety can readily undergo condensation with a variety of nucleophiles. For instance, reaction with thiosemicarbazide (B42300) or semicarbazide (B1199961) can yield the corresponding thiosemicarbazone and semicarbazone derivatives. nih.gov These products can serve as intermediates for the synthesis of further heterocyclic systems. Similarly, condensation with aromatic aldehydes (a Claisen-Schmidt condensation) can produce chalcone (B49325) analogues, which are valuable precursors for pyrazolines and isoxazolines. nih.gov

Alpha-Functionalization: The methyl group of the ethanone is susceptible to enolization and subsequent reaction with electrophiles. For example, alpha-halogenation can be achieved to introduce additional reactive handles for further nucleophilic substitution.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-chlorooxazol-4-yl)ethanol, using standard reducing agents like sodium borohydride. This alcohol can then be used in esterification or etherification reactions to introduce a wide range of substituents.

Formation of Enaminones: The ethanone can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones. These push-pull ethylenes are versatile intermediates for the synthesis of various heterocyclic systems like pyrazoles and pyrroles. rsc.org

Table 1: Examples of Potential Reactions at the Ethanone Moiety

Reaction TypeReagents and ConditionsPotential Product
Knoevenagel CondensationMalononitrile, ammonium (B1175870) acetate2-(1-(2-chlorooxazol-4-yl)ethylidene)malononitrile
Thiosemicarbazone FormationThiosemicarbazide, acid catalyst2-(1-(2-chlorooxazol-4-yl)ethylidene)hydrazine-1-carbothioamide
Chalcone SynthesisAromatic aldehyde, base catalyst1-(2-chlorooxazol-4-yl)-3-aryl-2-propen-1-one
ReductionSodium borohydride, methanol1-(2-chlorooxazol-4-yl)ethanol
Enaminone FormationDMF-DMA3-(dimethylamino)-1-(2-chlorooxazol-4-yl)prop-2-en-1-one

Systematic Variation of Substituents on the Oxazole (B20620) Ring (e.g., at the 4- and 5-positions)

Systematic variation of substituents on the oxazole ring is a crucial strategy for fine-tuning the physicochemical and biological properties of the resulting analogues.

Modification at the 4-position: The substituent at the 4-position is intrinsically linked to the ethanone group. Therefore, modifications of the ethanone as described in the previous section will directly lead to variations at this position. For example, converting the acetyl group to a larger ketone or an ester will alter the steric and electronic properties at C4.

Substitution at the 5-position: Introducing substituents at the 5-position of the oxazole ring presents a greater synthetic challenge due to the lack of a readily functionalizable group. Strategies to achieve this could involve:

De novo synthesis: Building the oxazole ring from precursors that already contain the desired C5 substituent.

Direct C-H functionalization: While challenging, modern methods of C-H activation could potentially be employed to introduce substituents directly onto the C5 position.

Halogenation followed by cross-coupling: If the C5-position can be halogenated, subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could be used to introduce a wide variety of aryl, alkyl, or alkynyl groups.

The chlorine atom at the 2-position is also a key site for modification. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine with various nucleophiles such as amines, thiols, and alkoxides, leading to a diverse set of 2-substituted oxazole derivatives.

Isosteric and Bioisosteric Replacements of the Oxazole Ring for Synthetic Exploration

Isosteric and bioisosteric replacement of the oxazole ring is a powerful strategy in medicinal chemistry and materials science to modulate properties such as biological activity, metabolic stability, and polarity. rsc.org The oxazole ring can be replaced by other five-membered heterocycles that mimic its size, shape, and electronic properties.

Common isosteric and bioisosteric replacements for the oxazole ring include:

Thiazole (B1198619): Replacing the oxygen atom of the oxazole with a sulfur atom to give a thiazole ring can alter the electronic distribution and hydrogen bonding capacity of the molecule.

Imidazole (B134444): The introduction of a second nitrogen atom in an imidazole ring can significantly change the basicity and hydrogen bonding properties.

1,2,4-Oxadiazole (B8745197) and 1,3,4-Oxadiazole (B1194373): These regioisomeric oxadiazoles (B1248032) are frequently used as replacements for ester and amide groups and can serve as effective oxazole bioisosteres. nih.gov Reports have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to improved metabolic stability and reduced off-target effects. rsc.org

1,2,3-Triazole: The 1,2,3-triazole ring is a well-established bioisostere for various functional groups and heterocyclic rings, including oxazoles. unimore.it Its stability and ability to participate in hydrogen bonding make it an attractive replacement.

Isoxazole (B147169): This isomer of oxazole can also be considered as a bioisosteric replacement.

Table 2: Potential Isosteric Replacements for the Oxazole Ring

Original RingIsosteric ReplacementKey Differences
OxazoleThiazolePresence of sulfur instead of oxygen, altering electronics and H-bonding.
OxazoleImidazoleContains a second nitrogen, increasing basicity and H-bonding potential.
Oxazole1,3,4-OxadiazoleCan offer improved metabolic stability and polarity. rsc.org
Oxazole1,2,3-TriazoleStable and versatile H-bond acceptor/donor. unimore.it

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Halogenated Oxazole Unit

The this compound scaffold is an excellent starting point for the construction of fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions to form bicyclic and polycyclic structures.

Strategies for the synthesis of fused systems include:

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, if the ethanone is first converted to a chalcone and then a pyrazoline, further reactions could potentially lead to a fused system.

Reaction with Bifunctional Reagents: The ethanone moiety can react with bifunctional reagents to build a new ring. For instance, reaction with a ketoacid could lead to the formation of a fused pyridinone system. whiterose.ac.uk

Smiles Rearrangement: In suitably substituted derivatives, a Smiles rearrangement could be employed to construct fused systems, as has been demonstrated in the synthesis of fused heterocycles from other oxazole derivatives. growingscience.com

Intramolecular Wittig and Related Reactions: The ethanone can be converted to a phosphonium (B103445) salt or a phosphonate (B1237965) ester, which can then undergo an intramolecular Wittig or Horner-Wadsworth-Emmons reaction with another carbonyl group introduced elsewhere in the molecule to form a fused ring. clockss.org

The 2-chloro substituent on the oxazole ring can also participate in cyclization reactions. For example, a nucleophilic group introduced at the C5-position or on a side chain at the C4-position could displace the chloride to form a new fused ring. The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates demonstrates the utility of a leaving group at the 2-position in cyclization reactions. growingscience.com

Table 3: Potential Fused Heterocyclic Systems from this compound Derivatives

Starting DerivativeReaction TypeFused System
Chalcone derivativeReaction with hydrazine (B178648)Oxazolo[4,5-c]dihydropyrazole
Derivative with a C5-amino groupIntramolecular nucleophilic substitutionOxazolo[5,4-b]pyridine
Derivative with an ortho-aminoaryl substituentPictet-Spengler type reactionFused isoquinoline (B145761) system

Advanced Spectroscopic Characterization Techniques for Elucidating the Chemistry of 1 2 Chlorooxazol 4 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for confirming the molecular structure of 1-(2-chlorooxazol-4-yl)ethanone.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms. The singlet from the methyl protons of the acetyl group would likely appear in the upfield region, typically around δ 2.0-2.5 ppm. The single proton on the oxazole (B20620) ring (at position 5) would resonate as a singlet in the downfield aromatic region. Its precise chemical shift would be influenced by the electron-withdrawing effects of the adjacent carbonyl group and the electronegative chlorine atom on the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the ketone (typically in the highly deshielded region of δ 190-200 ppm), the methyl carbon of the acetyl group (in the shielded region of δ 20-30 ppm), and the three carbon atoms of the oxazole ring. The chemical shifts of the oxazole carbons (C2, C4, and C5) would provide insight into the electronic distribution within the ring, with the carbon bearing the chlorine atom (C2) and the carbon attached to the acetyl group (C4) being significantly deshielded.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 2.3 - 2.6 (s) 25 - 30
C=O - 190 - 195
Oxazole-H5 8.0 - 8.5 (s) 120 - 125
Oxazole-C2 - 155 - 160
Oxazole-C4 - 145 - 150

Note: These are predicted values and actual experimental data may vary.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its fragmentation pathways.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways. A prominent fragmentation would be the loss of the acetyl group (•CH₃CO) leading to a [M-43]⁺ fragment ion, which would correspond to the 2-chloro-4-oxazolyl cation. Another expected fragmentation is the cleavage of the C-Cl bond. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and key fragments, allowing for the unambiguous determination of their elemental formulas.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Environment Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum would be characterized by several key absorption bands.

Characteristic Absorption Bands:

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group is expected in the region of 1680-1700 cm⁻¹.

The C=N stretching vibration of the oxazole ring would likely appear in the 1600-1650 cm⁻¹ region.

The C-Cl stretching vibration would be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Stretching vibrations for the C-H bonds of the methyl group and the oxazole ring would be present in the 2900-3100 cm⁻¹ range.

The C-O-C stretching vibration of the oxazole ring would also contribute to the fingerprint region of the spectrum.

Predicted FTIR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (Ketone) 1680 - 1700
C=N (Oxazole) 1600 - 1650
C-H (sp³) 2900 - 3000
C-H (sp²) 3000 - 3100

Note: These are predicted values and actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Photochemical and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system of the oxazole ring and the acetyl group would give rise to these absorptions. The position of the absorption maxima (λ_max) would be influenced by the substitution pattern on the oxazole ring. Studies on similar oxazole derivatives have shown absorption maxima in the range of 250-400 nm. globalresearchonline.netresearchgate.net

Fluorescence Spectroscopy: Many oxazole derivatives are known to be fluorescent. globalresearchonline.netresearchgate.net Upon excitation at the appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the excited state of the molecule. The fluorescence quantum yield and lifetime could also be determined to characterize its photophysical properties.

Chiroptical Spectroscopy for Studies on Enantiomerically Pure Derivatives (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for example, by reduction of the ketone to a chiral alcohol or by the addition of a chiral substituent, then chiroptical techniques such as circular dichroism (CD) spectroscopy would become relevant. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules and studying their conformational preferences in solution.

Computational Chemistry and Theoretical Modelling in the Study of 1 2 Chlorooxazol 4 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to exploring the electronic nature of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which a wealth of properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govekb.eg It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules like 1-(2-Chlorooxazol-4-yl)ethanone. nanobioletters.com

DFT calculations are employed to optimize the ground state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These calculations can also yield vibrational frequencies, which can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. nanobioletters.comresearchgate.net

A key application of DFT is the prediction of molecular reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govekb.eg

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, consistent with the principles of conceptual DFT, help in understanding and predicting the outcomes of chemical reactions. nih.gov

Table 1: Representative Global Reactivity Descriptors for this compound Calculated via DFT

ParameterSymbolFormulaDescription
Ionization PotentialI-EHOMOThe minimum energy required to remove an electron from the molecule.
Electron AffinityA-ELUMOThe energy released when an electron is added to the molecule.
Electronegativityχ(I + A) / 2A measure of the molecule's ability to attract electrons. nih.gov
Chemical Hardnessη(I - A) / 2A measure of the molecule's resistance to change in its electron distribution. nih.govnih.gov
Chemical SoftnessS1 / ηThe reciprocal of hardness, indicating higher reactivity. nih.gov
Electrophilicity Indexωχ² / (2η)A measure of the molecule's overall electrophilic nature. nih.gov

Furthermore, DFT is used to map the Molecular Electrostatic Potential (MESP). The MESP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting sites of non-covalent interactions and chemical attack. For this compound, the MESP would likely show negative potential around the oxygen and nitrogen atoms and a positive region near the hydrogen atoms and the carbon of the carbonyl group. nanobioletters.comresearchgate.net These calculations are also crucial for studying reaction pathways by locating transition states and calculating activation energies, providing a detailed picture of reaction mechanisms. nih.gov

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and properties.

For a molecule like this compound, these high-level calculations can be used to:

Obtain benchmark energetic data, serving as a "gold standard" to validate less computationally expensive methods like DFT.

Perform highly accurate calculations of spectroscopic properties, such as NMR chemical shifts and coupling constants, which can be directly compared with experimental spectra for structural elucidation. researchgate.net

Investigate excited states and predict UV-Vis absorption spectra, providing insights into the molecule's photophysical properties.

Due to their computational cost, ab initio methods are often used for smaller molecules or to refine calculations on specific aspects of a larger system that require maximum accuracy.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations model its physical movements over time. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. By solving Newton's equations of motion, MD can track the trajectory of every atom in the system over a period of time, from picoseconds to microseconds. mdpi.com

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The ethanone (B97240) side chain can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. nanobioletters.com

Solvent Effects: Chemical reactions are typically performed in a solvent. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. This provides a realistic view of how the solvent influences the solute's conformation, stability, and reactivity. researchgate.net

Dynamic Behavior: MD reveals the dynamic nature of the molecule, including vibrational motions and rotations, which is crucial for understanding how it interacts with other molecules, such as reactants or biological targets. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with a specific property or activity. These models are powerful predictive tools in chemical research.

In the context of this compound, a QSPR study would involve:

Descriptor Calculation: A set of molecular descriptors is generated using computational methods. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, MESP values). nih.gov

Model Building: A dataset of related oxazole (B20620) derivatives with known experimental reactivity data is assembled. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links the calculated descriptors to the observed reactivity.

Prediction: Once a statistically robust QSPR model is developed, it can be used to predict the chemical reactivity of new, unsynthesized compounds, including novel derivatives of this compound, based solely on their computed molecular descriptors.

Rational Design and Prediction of Novel Halogenated Oxazole-Ethanone Derivatives for Specific Synthetic Purposes

The ultimate goal of many computational studies is the rational design of new molecules with tailored properties. nih.govnih.gov Computational modeling allows for the in silico design and evaluation of novel derivatives of this compound before committing resources to their synthesis. nih.gov

This process involves using the parent molecule as a scaffold and systematically modifying its structure. For example, a chemist could computationally:

Replace the chlorine atom with other halogens (F, Br, I) to modulate reactivity and steric profile. nih.gov

Introduce different substituents on the oxazole ring or the ethanone side chain.

Use DFT and QSPR models to predict how these changes would affect the molecule's electronic properties, stability, and suitability as an intermediate in a desired reaction sequence, such as a palladium-catalyzed cross-coupling reaction. acs.org

This approach accelerates the discovery of new building blocks for synthesizing more complex target molecules, such as pharmaceuticals or functional materials. nih.govsigmaaldrich.com

Development of Computational Models for Halogenated Heterocyclic Systems

Halogenated heterocyclic compounds present unique challenges and opportunities for computational modeling. The presence of halogen atoms introduces specific phenomena, such as the ability to form halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species. arxiv.org

Developing accurate computational models for these systems requires:

Advanced Force Fields: For MD simulations, force fields must be specifically parameterized to correctly describe the anisotropic charge distribution around a bonded halogen atom, often referred to as a "sigma-hole." arxiv.org

Validated DFT Functionals: Not all DFT functionals perform equally well for systems with halogens. It is crucial to select and validate functionals that accurately reproduce known properties of halogenated compounds, such as interaction energies and geometries.

Integrated Approaches: Combining different computational techniques provides a more complete picture. For example, using high-level ab initio calculations to parameterize a DFT functional, which is then used to calculate descriptors for a QSPR model, which in turn guides rational design. nih.gov

The development of these robust computational models is essential for accurately predicting the behavior of this compound and the broader class of halogenated heterocycles, which are of significant importance in synthetic and medicinal chemistry. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.